Amdoxovir - 145514-04-1

Amdoxovir

Catalog Number: EVT-258973
CAS Number: 145514-04-1
Molecular Formula: C9H12N6O3
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amdoxovir is a nucleoside reverse transcriptase inhibitor prodrug analog of guanosine.

Dioxolane Guanosine (DXG)

    Compound Description: Dioxolane Guanosine (DXG) is the active metabolite of Amdoxovir. It is a guanosine analog that acts as a potent inhibitor of HIV-1 reverse transcriptase [, , , , , , ]. DXG exhibits potent antiviral activity against both wild-type and drug-resistant HIV-1 strains, including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , , ].

    Relevance: DXG is directly derived from Amdoxovir through deamination by adenosine deaminase in vivo [, , , , , ]. This metabolic conversion is crucial for Amdoxovir's antiviral activity, as DXG is the pharmacologically active form that inhibits HIV-1 reverse transcriptase.

Dioxolane Guanosine 5′-Triphosphate (DXG-TP)

    Compound Description: Dioxolane Guanosine 5′-Triphosphate (DXG-TP) is the active intracellular metabolite of both Amdoxovir and Dioxolane Guanosine (DXG) [, , ]. DXG-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase, ultimately blocking viral DNA synthesis [, ].

(−)-β-D-(2R,4R)-1,3-Dioxolane-2-amino-6-aminoethyl purine

    Compound Description: This compound is a synthetic analog of Amdoxovir modified at the C6 position of the purine ring []. It showed significantly enhanced anti-HIV activity compared to Amdoxovir without increased toxicity [].

5'-L-Valyl DAPD

    Compound Description: This compound is a prodrug of Amdoxovir, where a valine ester is attached to the 5' position []. This modification aims to improve solubility and pharmacological properties [].

Organic Acid Salts of Amdoxovir

    Compound Description: Several organic acid salts of Amdoxovir, such as those with citrate, tartrate, and fumarate, were synthesized to enhance its solubility []. Some of these salts showed increased anti-HIV activity compared to Amdoxovir itself [].

Zidovudine (AZT)

    Compound Description: Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) commonly used in combination therapies for HIV [, , , , , ]. It acts by competing with the natural substrate, thymidine triphosphate, during viral DNA synthesis [].

    Relevance: Zidovudine is frequently investigated in combination with Amdoxovir and DXG due to their synergistic antiviral effects and different resistance profiles [, , , ]. This combination is particularly significant for patients with HIV strains resistant to other NRTIs.

Mycophenolic Acid (MPA)

    Compound Description: Mycophenolic Acid (MPA) is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides [, ].

    Relevance: MPA was studied in combination with Amdoxovir and DXG. It was found to enhance their antiviral activity, particularly against drug-resistant HIV-1 strains, by reducing intracellular dGTP levels, thereby increasing the efficacy of guanosine analogs [, ].

Ribavirin (RBV)

    Compound Description: Ribavirin (RBV), similar to Mycophenolic Acid, is an inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. It disrupts the de novo synthesis of guanine nucleotides, including dGTP [].

    Relevance: Ribavirin, like MPA, demonstrated synergy with Amdoxovir and DXG in vitro, enhancing their antiviral activity against both wild-type and drug-resistant HIV-1 []. The combination of Ribavirin with Amdoxovir could be a potential therapeutic strategy.

β-d-2′,3′-dideoxy-2′,3′-didehydro-5-fluorocytidine (DFC; Dexelvucitabine)

    Compound Description: DFC is another nucleoside reverse transcriptase inhibitor (NRTI) []. Resistance to DFC can emerge through the selection of specific mutations in the HIV-1 reverse transcriptase.

    Relevance: The S68Δ mutation in HIV-1 reverse transcriptase confers resistance to both DFC and Amdoxovir [], highlighting a potential cross-resistance issue. This finding underscores the importance of monitoring for this specific mutation when using either drug.

Lamivudine (3TC)

    Compound Description: Lamivudine (3TC) is a widely used nucleoside reverse transcriptase inhibitor (NRTI) in HIV treatment [, ].

    Relevance: The S68Δ mutation in HIV-1 reverse transcriptase, which confers resistance to Amdoxovir, also leads to resistance to lamivudine []. This cross-resistance emphasizes the need to consider resistance profiles when selecting appropriate NRTIs for HIV-positive individuals, especially those with prior treatment experience.

Emtricitabine (FTC)

    Compound Description: Emtricitabine (FTC) is a commonly used nucleoside reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity [, ].

    Relevance: Similar to lamivudine, the S68Δ mutation in HIV-1 reverse transcriptase is associated with resistance to Emtricitabine, indicating a potential for cross-resistance with Amdoxovir [].

Tenofovir (TFV)

    Compound Description: Tenofovir (TFV) is a nucleotide reverse transcriptase inhibitor (NtRTI), a subclass of NRTIs, and is a cornerstone of HIV treatment [, , ].

    Relevance: The emergence of the S68Δ mutation in HIV-1 reverse transcriptase confers resistance to both Tenofovir and Amdoxovir, suggesting a potential for cross-resistance between these two drugs []. This information is crucial for clinicians when making treatment decisions for patients with HIV who have developed resistance to NRTIs.

Abacavir

    Compound Description: Abacavir is a guanosine analog and a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy [, , ].

    Relevance: The S68Δ mutation, conferring resistance to Amdoxovir, also affects Abacavir susceptibility []. This potential for cross-resistance suggests that the S68Δ mutation may have a broader impact on the effectiveness of multiple NRTIs, including both Amdoxovir and Abacavir.

Stavudine (d4T)

    Compound Description: Stavudine (d4T) is another nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment [, ].

    Relevance: The S68Δ mutation in the HIV-1 reverse transcriptase is associated with modest resistance to Stavudine []. This finding suggests that the impact of this mutation on Stavudine susceptibility may be less pronounced compared to other NRTIs like Amdoxovir, Lamivudine, Emtricitabine, or Tenofovir.

Didanosine (ddI)

    Compound Description: Didanosine (ddI) is a nucleoside reverse transcriptase inhibitor (NRTI) used as part of combination antiretroviral therapy in HIV-infected individuals [, , ].

    Relevance: Studies have shown that while the K65R mutation in HIV-1 reverse transcriptase confers reduced susceptibility to Didanosine, the addition of the M184V mutation further decreases susceptibility []. This highlights the complex interplay of mutations on drug resistance. Conversely, the S68Δ mutation, associated with Amdoxovir resistance, does not seem to affect Didanosine susceptibility, suggesting these drugs could be considered in cases of resistance to one another.

Source and Classification

Amdoxovir is derived from the modification of purine bases, specifically designed to enhance its antiviral properties. As an NRTI, it plays a crucial role in antiretroviral therapy, particularly in combination with other antiviral agents to combat HIV infections .

Synthesis Analysis

The synthesis of Amdoxovir involves several chemical reactions that transform starting materials into the active compound. One notable method is the synthesis from 2-amino-6-chloropurine and 1,3-dioxolane derivatives. The process typically includes:

  1. Formation of Dioxolane Ring: The synthesis begins with the reaction of 2-amino-6-chloropurine with specific reagents to form a dioxolane ring structure.
  2. Deamination: Amdoxovir undergoes deamination both in vitro and in vivo, leading to the formation of its active metabolite .
  3. Purification: The crude product is purified through techniques such as column chromatography to isolate the desired compound .

Technical Details

  • Reagents Used: Lithium tri-tert-butoxyaluminum hydride and acetic anhydride are commonly utilized in the synthesis.
  • Conditions: Reactions are often conducted under inert atmospheres (e.g., nitrogen) at low temperatures to control reactivity and yield high-purity products .
Molecular Structure Analysis

Amdoxovir's molecular structure can be characterized by its unique dioxolane ring fused with a purine base.

  • Chemical Formula: C₉H₁₁N₅O₃
  • Molecular Weight: Approximately 227.22 g/mol
  • Structural Features:
    • The dioxolane moiety contributes to its stability and solubility.
    • The presence of two amino groups on the purine ring enhances its interaction with viral enzymes .

Data and Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks corresponding to various hydrogen atoms in the molecule, confirming the presence of specific functional groups and structural integrity .

Chemical Reactions Analysis

Amdoxovir participates in several critical chemical reactions:

  1. Deamination Reaction: In biological systems, Amdoxovir is deaminated to yield its active metabolite, which exhibits enhanced antiviral activity .
  2. Enzymatic Interactions: As an NRTI, it competes with natural nucleotides for incorporation into viral DNA during reverse transcription, leading to chain termination .

Technical Parameters

  • Reaction Conditions: Typically occur under physiological conditions within cellular environments.
  • Kinetics: Reaction rates can vary based on enzyme concentrations and substrate availability.
Mechanism of Action

The mechanism of action of Amdoxovir primarily involves its role as a competitive inhibitor of reverse transcriptase:

  1. Incorporation into Viral DNA: Once phosphorylated by cellular kinases, Amdoxovir is incorporated into the growing viral DNA chain.
  2. Chain Termination: The presence of the dioxolane structure prevents further elongation of the DNA strand, effectively halting viral replication .

Relevant Data

Studies indicate that Amdoxovir demonstrates significant antiviral potency at low micromolar concentrations against HIV-1 . Its efficacy is enhanced when used in combination with other antiretroviral drugs.

Physical and Chemical Properties Analysis

Amdoxovir exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels and light exposure.

Relevant Data

  • Melting Point: Approximately 192 °C.
  • pKa Values: Indicative of its acidic or basic nature depending on solvent conditions .
Applications

Amdoxovir has several scientific applications:

  1. Antiviral Therapy: Primarily used in treating HIV infections as part of combination therapy regimens.
  2. Research Tool: Utilized in pharmacological studies to understand mechanisms of viral resistance and drug interactions.
  3. Potential Use Against Other Viruses: Ongoing research explores its efficacy against other viral pathogens beyond HIV-1 and HBV .
Synthesis and Structural Optimization

Prodrug Design Strategies for Enhanced Bioavailability

Amdoxovir (DAPD) functions as a prodrug, strategically engineered to overcome the inherent pharmacokinetic challenges of its active metabolite, dioxolane guanine (DXG). This design capitalizes on fundamental prodrug principles: improving solubility, membrane permeability, and targeted metabolic activation.

  • Activation Mechanism: DAPD undergoes intracellular enzymatic conversion by adenosine deaminase (ADA), a ubiquitous enzyme, to yield the pharmacologically active triphosphate form, DXG-triphosphate (DXG-TP) [1]. This enzymatic step confers a critical advantage: it bypasses the initial phosphorylation hurdle common to many nucleoside analogs, potentially enhancing intracellular activation efficiency.
  • Physicochemical Advantages: The diaminopurine moiety of DAPD confers significantly higher water solubility compared to the guanine-based DXG. This enhanced solubility facilitates gastrointestinal absorption and systemic distribution. Furthermore, the prodrug structure exhibits improved passive diffusion across cellular membranes compared to DXG, enabling more efficient cellular uptake prior to activation [1]. The combination of high solubility and permeability contributes to DAPD's favorable bioavailability profile observed in clinical trials involving over 200 subjects [1].
  • Synergy with IMPDH Inhibitors: A sophisticated prodrug enhancement strategy involves co-administration with inosine monophosphate dehydrogenase (IMPDH) inhibitors like mycophenolic acid (MPA) or ribavirin (RBV). IMPDH is crucial for the de novo synthesis of guanine nucleotides, including the natural substrate deoxyguanosine triphosphate (dGTP). By depleting intracellular dGTP pools, IMPDH inhibitors dramatically increase the antiviral potency of DAPD/DXG. In vitro studies demonstrate that MPA or RBV reduce the EC₅₀ of DXG against wild-type HIV-1 by at least 10-fold. Crucially, this combination strategy also overcomes resistance; IMPDH inhibitors completely reverse the reduced susceptibility conferred by mutations like K65R or L74V, lowering the EC₅₀ of DAPD against resistant mutants harboring K65R/Q151M to within twofold of wild-type susceptibility. This potentiation occurs without increasing cytotoxicity or reducing mitochondrial DNA levels at physiologically relevant concentrations, highlighting its therapeutic potential [2].

Table 1: Key Properties of Amdoxovir (DAPD) Prodrug vs. Active Metabolite (DXG-TP)

PropertyAmdoxovir (DAPD)DXG-Triphosphate (DXG-TP)
Chemical NatureDiaminopurine Dioxolane ProdrugGuanosine Analog Triphosphate (Active Form)
Primary FunctionImprove Delivery & ActivationInhibit HIV-1 RT
SolubilityHigh (Water Soluble)Low (Phosphorylated Nucleotide)
Membrane PermeabilityEnhancedPoor
Activation RequirementADA Deamination + Cellular PhosphorylationN/A
Direct Antiviral ActivityLowHigh
Therapeutic IndexHighHigh

Stereochemical Considerations in Dioxolane Ring Formation

The dioxolane ring is a defining structural feature of DAPD and a critical determinant of its antiviral activity and metabolic stability. Its synthesis presents significant stereochemical challenges that must be meticulously controlled.

  • Chiral Centers and Biological Relevance: The dioxolane sugar ring introduces chiral centers, most critically at the carbon position equivalent to the 4' carbon in natural nucleosides. The absolute configuration at this center dictates the molecule's interaction with viral enzymes. The (−)-β-D-enantiomer (DAPD) exhibits potent antiviral activity, while its enantiomeric counterpart, (+)-β-L-DAPD, is significantly less active or inactive against HIV-1 [1]. This enantioselectivity arises from the specific binding pocket of HIV-1 reverse transcriptase (RT), which is highly sensitive to the three-dimensional orientation of the dioxolane ring and the attached nucleobase.
  • Synthetic Challenges: Achieving high stereoselectivity during the formation of the glycosidic bond (linking the diaminopurine base to the dioxolane sugar) and in the synthesis of the dioxolane ring precursor itself is paramount. Non-selective synthesis yields racemic mixtures, drastically reducing the yield of the therapeutically relevant enantiomer and complicating purification. Key strategies employed include:
  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sugars or other chiral synthons with known absolute configuration.
  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the key ring-forming or glycosylation reactions.
  • Enantiomeric Separation: Using techniques like chiral chromatography or diastereomeric crystallization to resolve racemic mixtures post-synthesis. This step is often necessary but adds complexity and cost to the manufacturing process.
  • Impact of Stereochemistry on Efficacy: The requirement for the specific (−)-β-D configuration is not merely academic; it profoundly impacts potency. Studies demonstrate a 30-50 fold difference in activity between the active D-isomer and the less active L-isomer of related dioxolane nucleosides. Furthermore, the correct stereochemistry influences susceptibility to enzymatic degradation (e.g., by phosphorylases) and the efficiency of the crucial activation step by adenosine deaminase, ensuring optimal conversion to the active DXG-TP [1].

Table 2: Impact of Dioxolane Stereochemistry on Amdoxovir Properties

StereoisomerAnti-HIV-1 Activity (EC₅₀)Susceptibility to Degradative EnzymesActivation Efficiency by ADATherapeutic Relevance
(–)-β-D-DAPD (AMD)Low nM Range (Potent)LowerHighHigh (Clinical Candidate)
(+)-β-L-DAPD>30-50x Higher EC₅₀ (Weak)HigherLowerLow

Comparative Analysis of Guanosine Analog Synthesis Pathways

The synthesis of guanosine analogs like DAPD involves complex multi-step routes, often facing challenges related to the reactivity of the guanine base and the need for selective protection/deprotection. Comparing DAPD's synthesis to related compounds highlights distinct strategic choices.

  • DAPD/DXG Synthesis Route: The synthesis of DAPD typically starts from a suitably protected, enantiomerically pure dioxolane sugar derivative. Key steps include:
  • Glycosylation: Coupling the protected dioxolane donor (e.g., an acetylated derivative) with a protected diaminopurine base. This step is critical for achieving the desired β-anomeric configuration and often requires Lewis acid catalysis and careful control of reaction conditions (temperature, solvent) to maximize stereoselectivity and yield.
  • Deprotection: Removal of protecting groups (e.g., acetyl groups on the sugar, protecting groups on the purine exocyclic amines) under controlled conditions (e.g., ammonia/methanol) to yield DAPD. A significant advantage in DAPD's synthesis is the direct incorporation of the diaminopurine base. This avoids the notoriously difficult direct glycosylation of guanine, which suffers from low solubility and competing N7/N9 alkylation, leading to low yields and mixtures of regioisomers. The diaminopurine is more readily glycosylated, and its conversion to the guanine analog (DXG) occurs in vivo via adenosine deaminase (ADA), serving as the biological activation step [1].
  • Comparison with Other Guanosine Analogs: Traditional guanosine analogs like acyclovir or penciclovir often employ synthetic routes requiring either:
  • Direct Guanine Glycosylation: Facing the inherent difficulties of guanine coupling, frequently requiring harsh conditions or specialized protecting group strategies, leading to lower overall yields.
  • Post-Glycosylation Conversion: Synthesizing an alternative protected nucleoside (e.g., using 2-amino-6-chloropurine or 6-thioguanine derivatives) followed by chemical or enzymatic transformation of the base to guanine. While this can circumvent direct guanine coupling, it adds synthetic steps (e.g., amination, hydrolysis, oxidation, desulfurization) and complexity. DAPD's strategy of utilizing a biologically labile precursor (diaminopurine) activated by a ubiquitous enzyme (ADA) offers a more streamlined chemical synthesis, albeit transferring the conversion step to the biological system. The efficiency of this in vivo activation is confirmed by clinical data showing rapid conversion and potent antiviral effects [1].
  • Comparative Prodrug Strategies: Examining prodrug approaches across NRTIs provides context for DAPD's design:
  • Tenofovir Prodrugs (CMX-157, GS-7340): These represent alternative prodrug strategies focused on improving cellular uptake of a phosphonate nucleotide analog. CMX-157 is a lysolecithin-derived prodrug designed to utilize natural lysolecithin uptake pathways in the gut, leading to high oral absorption and enhanced delivery to lymphocytes. Its lipophilicity allows for potential once-weekly dosing but may increase tissue distribution and plasma protein binding. GS-7340 is an isopropylalaninyl phenyl monoester prodrug, designed for improved stability and targeted lymphatic delivery via Cathepsin A cleavage. It achieves significantly higher (18-33 fold) intracellular tenofovir-diphosphate (TFV-DP) levels in PBMCs compared to tenofovir disoproxil fumarate (TDF) at lower plasma TFV exposures [1]. Both contrast with DAPD's base-modification prodrug strategy but share the goal of enhanced intracellular active metabolite delivery.
  • Abacavir: While not a guanosine analog, abacavir is another carbocyclic NRTI prodrug (converted intracellularly to carbovir triphosphate) utilizing a cyclopropylaminopurine structure, demonstrating the broader utility of base modification strategies for improving bioavailability.

Table 3: Comparative Synthesis and Prodrug Features of Selected Anti-HIV Nucleos(t)ide Analogs

Compound (Type)Core Synthetic ChallengeProdrug StrategyKey Prodrug Feature/ActivationBioavailability/Cellular Delivery Advantage
Amdoxovir (DAPD)(Guanosine NRTI Prodrug)Stereoselective dioxolane glycosylationDiaminopurine Base (ADA activated)Solubility/Permeability; In vivo to DXGHigh water solubility; Efficient cellular uptake & conversion
Traditional Guanosine Analogs(e.g., Acyclovir)Difficult guanine glycosylationOften none (Acyclovir: Valyl ester - Valacyclovir)Valacyclovir: Esterase hydrolysisValacyclovir: Improved oral absorption vs. acyclovir
CMX-157(Tenofovir Prodrug)Phosphonate synthesis & derivatizationHexadecyloxypropyl (HDP) - Lysolecithin mimicUtilizes lysolecithin uptake; Intracellular cleavage>30x higher cellular TFV-TP vs. TDF; Potential weekly dosing
GS-7340(Tenofovir Prodrug)Phosphonate synthesis & derivatizationIsopropylalaninyl Phenyl EsterCathepsin A cleavage; Targeted lymphatics18-fold higher PBMC TFV-DP vs. TDF; Lower plasma TFV

The synthesis and structural optimization of Amdoxovir exemplify rational prodrug design grounded in overcoming specific pharmacokinetic and pharmacodynamic barriers. The strategic use of a diaminopurine dioxolane core necessitates precise stereochemical control while enabling a more feasible synthetic route compared to direct guanine glycosylation. Its mechanism of activation, particularly when leveraged with IMPDH inhibitors, provides a compelling approach to combating drug-resistant HIV. Continued refinement of synthetic routes for stereoselective dioxolane nucleoside production remains an active area of research to support the development of this promising antiviral agent.

Properties

CAS Number

145514-04-1

Product Name

Amdoxovir

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N

SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N

Solubility

Soluble in DMSO

Synonyms

2,6-diaminopurine dioxolane
4-(2,6-diamino-9H-purin-9-yl)-1,3,-dioxolane-2-methanol
amdoxovi

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.